molecular formula C12H4Cl4 B1210547 2,3,6,7-Tetrachlorobiphenylene CAS No. 7090-41-7

2,3,6,7-Tetrachlorobiphenylene

Cat. No. B1210547
CAS RN: 7090-41-7
M. Wt: 290 g/mol
InChI Key: WOCSOSVVVSBRCE-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrachlorobiphenylene (TCB) is a polychlorinated biphenyl (PCB) that is primarily used as a chemical intermediate to produce various organic compounds. It has a molecular formula of C12H4Cl4 , an average mass of 289.972 Da, and a monoisotopic mass of 287.906708 Da .


Molecular Structure Analysis

The molecular structure of 2,3,6,7-Tetrachlorobiphenylene consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2,3,6,7 positions . The presence of these chlorine atoms significantly influences the properties of the compound.


Physical And Chemical Properties Analysis

2,3,6,7-Tetrachlorobiphenylene has a molecular formula of C12H4Cl4, an average mass of 289.972 Da, and a monoisotopic mass of 287.906708 Da . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Barnhart et al. (1987) involved the isolation of a tetrachlorobiphenylene, specifically 2,3,6,7-tetrachloro-biphenylene, from a reaction mixture. The structural assignment of this compound was based on synthesis route data, gas chromatography/mass spectrometry, and nuclear magnetic resonance longitudinal relaxation studies. This research is significant in understanding the chemical properties and synthesis pathways of chlorinated biphenylenes (Barnhart et al., 1987).

Chemical Analysis and Environmental Study

The same study by Barnhart et al. also explored the UV photolysis of octachlorobiphenylene to produce a mixture of chlorinated biphenylenes, providing standards for assessing the retention times of biphenylenes relative to polychlorinated dibenzo-p-dioxins and dibenzofurans. This work contributes to the environmental analysis of chlorinated compounds, particularly in understanding their behavior and presence in human adipose tissue (Barnhart et al., 1987).

Metabolic Fate and Dechlorination Study

Van Dort and Bedard (1991) investigated the metabolic fate of a polychlorinated biphenyl congener, specifically 2,3,5,6-tetrachlorobiphenyl. Their research demonstrated the capability of anaerobic microorganisms to dechlorinate this compound, shedding light on the biodegradation pathways of polychlorinated biphenyls and their potential environmental impact (Van Dort & Bedard, 1991).

Analytical Chemistry and Partition Coefficients

Burkhard and Kuehl (1986) conducted a study determining the N-octanol/water partition coefficients (Kow's) for various tetrachlorinated planar molecules, including 2,3,6,7-tetrachlorobiphenylene. This research is crucial for understanding the solubility and environmental distribution of these compounds (Burkhard & Kuehl, 1986).

Ah Receptor Agonist Activities

Khan et al. (2006) studied the aryl hydrocarbon receptor (AhR) agonist activities of various chlorinated biphenylenes, including 2,3,6,7-tetrachlorobiphenylene. Their findings contribute to the understanding of the toxicological impact of these compounds, especially in relation to their interaction with the Ah receptor in breast cancer cells (Khan et al., 2006).

properties

IUPAC Name

2,3,6,7-tetrachlorobiphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSOSVVVSBRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C3=CC(=C(C=C23)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221133
Record name Biphenylene, 2,3,6,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrachlorobiphenylene

CAS RN

7090-41-7
Record name 2,3,6,7-Tetrachlorobiphenylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenylene, 2,3,6,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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